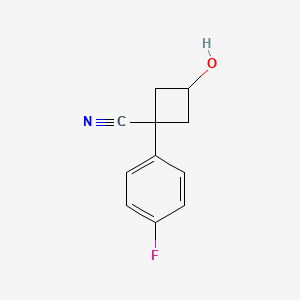

1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile

Description

1-(4-Fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile is a cyclobutane-based carbonitrile derivative featuring a 4-fluorophenyl substituent and a hydroxyl group at the 3-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJSKFEYXIVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202008-97-6 | |

| Record name | 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

Oxidation: Formation of 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile.

Reduction: Formation of 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 1-(4-Fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile serves as an important building block for the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The carbonitrile group can undergo nucleophilic substitution reactions to introduce new functional groups.

- Reduction Reactions : The compound can be reduced to form alcohols or amines, which are valuable intermediates in organic synthesis.

These properties make it a versatile reagent in the development of pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound are particularly notable. Research has indicated its potential role as a modulator of biochemical pathways. Studies have shown that it can interact with various enzymes and receptors, providing insights into its mechanism of action.

Case Study: Antidepressant Properties

Research has demonstrated that this compound exhibits antidepressant-like effects through its interaction with serotonin transporters (SERT). In vivo studies revealed that this compound significantly reduced depressive-like behaviors in animal models, suggesting its potential as an antidepressant therapy.

Medicine

The therapeutic potential of this compound extends to drug development. Its structural similarity to established antidepressants indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to fewer side effects compared to non-selective antidepressants.

Pharmacological Testing

Pharmacological tests have shown that the compound's affinity for SERT is higher than for dopamine and norepinephrine transporters, which is crucial for developing targeted therapies for mood disorders.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Organic Synthesis : As a precursor in the synthesis of various organic compounds.

- Material Science : In the development of polymers and other materials where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Cyclobutane Carbonitriles

Key Observations :

- Halogen Effects : Bromine (Br) and chlorine (Cl) substituents increase molecular weight and lipophilicity compared to fluorine (F) .

- Hydroxyl vs. Oxo : The hydroxyl group in the target compound likely improves aqueous solubility compared to ketone-containing analogs (e.g., 3-oxo derivatives) .

- Aromatic System : Pyridine-containing analogs (e.g., ) may exhibit different electronic properties due to the heteroaromatic ring, influencing reactivity and binding interactions.

Ring System Variations

Cyclobutane vs. Cyclohexane Derivatives :

Functional Group Impact

- Cyanide (–CN) : Common in all analogs, this group contributes to dipole interactions and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

1-(4-Fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

- IUPAC Name : this compound

- Molecular Formula : C12H12FNO

- Molecular Weight : 219.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Cyclobutane Ring : The cyclobutane moiety can be synthesized through cyclization reactions involving suitable precursors.

- Introduction of Hydroxyl Group : Hydroxylation can be achieved via nucleophilic substitution or oxidation reactions.

- Fluorination : The introduction of the fluorine atom at the para position on the phenyl ring is crucial for enhancing biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. Its structure suggests that the fluorophenyl group may facilitate binding to hydrophobic sites, while the hydroxyl group can participate in hydrogen bonding, enhancing its affinity for target proteins.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties, including:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated a reduction in tumor growth by modulating pathways involved in cell cycle regulation.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit specific enzymes involved in cancer progression and inflammation. The structural modifications significantly influence its potency and selectivity.

In Vivo Studies

Animal model studies are necessary to validate the efficacy observed in vitro. Initial results suggest promising therapeutic windows, but further investigations are required to assess long-term effects and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.